3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of phenolic acids, which are widely studied for their biological and chemical activities. This compound is characterized by the presence of a hydroxyphenyl group substituted with two chlorine atoms and a propenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid typically involves the condensation of 2,6-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Dichloroquinones
Reduction: Dihydro derivatives
Substitution: Amino or thiol-substituted phenolic acids
Scientific Research Applications
3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly for anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The molecular pathways involved include the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- p-Coumaric acid
- Ferulic acid
- Caffeic acid
Comparison
3-(2,6-Dichloro-4-hydroxyphenyl)acrylic acid is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to other phenolic acids. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(E)-3-(2,6-dichloro-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4,12H,(H,13,14)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVMNBUJXUCLL-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)/C=C/C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.